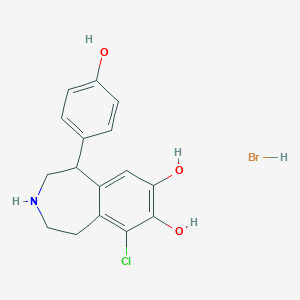![molecular formula C20H26N2O2 B125828 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol CAS No. 158798-75-5](/img/structure/B125828.png)
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol is a chemical compound with the molecular formula C20H26N2O2 and a molecular weight of 326.43 g/mol . It is a derivative of trimipramine, a tricyclic antidepressant. This compound is characterized by the presence of two hydroxyl groups at the 2nd and 10th positions of the trimipramine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol involves the hydroxylation of trimipramine. One of the methods includes the use of a commercial preparation of human CYP2D6 isozyme expressed in a human cell line. This process results in the formation of 2-Hydroxytrimipramine and a previously unreported metabolite, 2,10- or 2,11-dihydroxytrimipramine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar hydroxylation processes used in laboratory settings could be scaled up for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can result in the removal of the hydroxyl groups.
Applications De Recherche Scientifique
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol has various scientific research applications, including:
Chemistry: Used as a reference compound in the study of tricyclic antidepressants and their derivatives.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, trimipramine.
Medicine: Studied for its potential therapeutic effects and as a metabolite of trimipramine.
Mécanisme D'action
The mechanism of action of 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol is not well understood. it is likely to share some similarities with trimipramine, which is known to inhibit the reuptake of neurotransmitters like norepinephrine and serotonin . This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimipramine: The parent compound of 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol, used as a tricyclic antidepressant.
2-Hydroxytrimipramine: A metabolite of trimipramine with a single hydroxyl group.
2,11-Dihydroxytrimipramine: Another hydroxylated derivative of trimipramine.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups at specific positions on the trimipramine structure. This modification can potentially alter its pharmacological properties and make it a valuable compound for further research.
Propriétés
Numéro CAS |
158798-75-5 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol |
InChI |
InChI=1S/C20H26N2O2/c1-14(12-21(2)3)13-22-18-9-8-16(23)10-15(18)11-20(24)17-6-4-5-7-19(17)22/h4-10,14,20,23-24H,11-13H2,1-3H3 |
Clé InChI |
YJZVBKBRKRTYTA-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
SMILES canonique |
CC(CN1C2=C(CC(C3=CC=CC=C31)O)C=C(C=C2)O)CN(C)C |
Synonymes |
2,10-dihydroxy-TMP 2,10-dihydroxytrimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


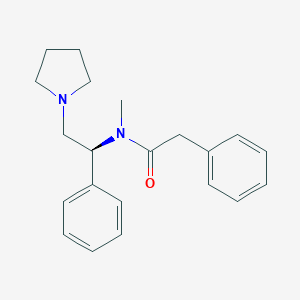

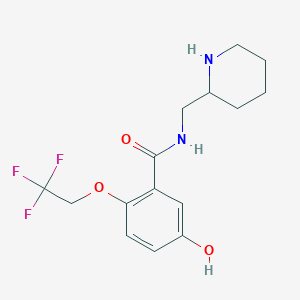
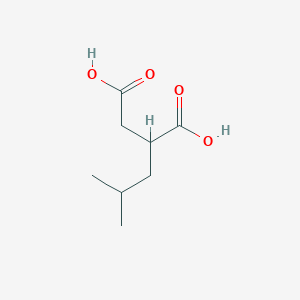

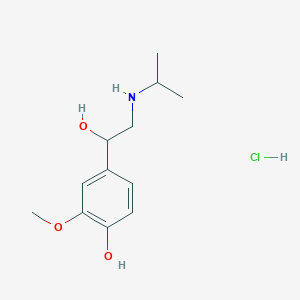
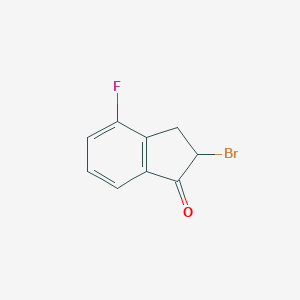

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)



![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
